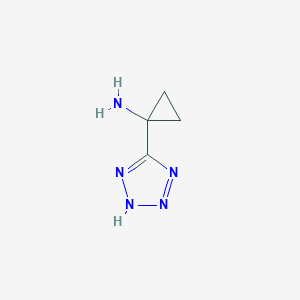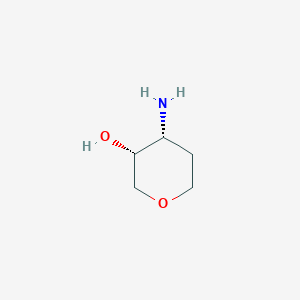![molecular formula C11H21NO3 B1455412 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine CAS No. 1354951-55-5](/img/structure/B1455412.png)
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Overview
Description
The compound “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine” is a chemical compound with the molecular formula C11H21NO31. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine”. However, dioxolanes, a group of organic compounds containing the dioxolane ring, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol2.Molecular Structure Analysis
The molecular structure of “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine” is not explicitly provided in the search results. However, the molecular formula is C11H21NO31.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine” are not explicitly mentioned in the search results. However, the molecular weight is 215.29 g/mol1.Scientific Research Applications
Organic Synthesis and Fine Chemicals
Compounds with structures similar to "3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine" are often of interest in the fine chemical and pharmaceutical industries. The dioxolane group, a cyclic acetal, is frequently used as a protective group for aldehydes and ketones during synthetic procedures. The amino group, on the other hand, is a fundamental building block in organic synthesis, crucial for constructing a wide array of compounds including pharmaceuticals, dyes, and polymers. The review by Nazarov et al. (2021) discusses the industrial use of amino-1,2,4-triazoles in the production of agricultural products, pharmaceuticals, and other applications, highlighting the versatility and significance of amino-functionalized compounds in chemical synthesis (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Catalysis and Material Science
The specific structure of "3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine" might also find applications in catalysis and materials science. For instance, compounds containing both ether and amine functionalities can act as ligands in metal complexes that are used as catalysts in various organic transformations. Moreover, the presence of both rigid cyclic structures and flexible alkyl chains could affect the physical properties of materials, such as polymers or gels, in which such a compound is incorporated. Lin and Yang (2011) provide insights into the role of amine molecules in the formation of crystalline oxo boron clusters and their open frameworks, which are notable for their potential applications in catalysis, nonlinear optics, and display devices (Lin & Yang, 2011).
Biomedical Applications
Functional groups in the molecule, like the amino group, are foundational in bioactive molecules, suggesting potential biomedical applications. Amino-functionalized compounds, for example, are explored for their adhesive properties in biomedical applications, as they can mimic natural adhesion processes in biological systems. Ryu, Hong, and Lee (2015) discuss the development of chitosan-catechol, an amine-functionalized polymer with promising applications in medical settings due to its biocompatibility and excellent tissue adhesion properties (Ryu, Hong, & Lee, 2015).
Safety And Hazards
The safety and hazards associated with “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine” are not provided in the search results.
Future Directions
The future directions for “3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine” are not provided in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)oxan-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c12-5-1-2-11(3-6-13-7-4-11)10-14-8-9-15-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIHWKRYPQMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCN)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



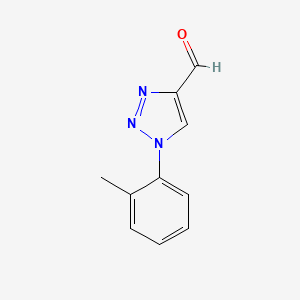
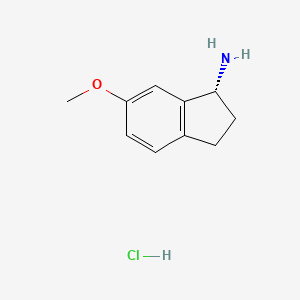

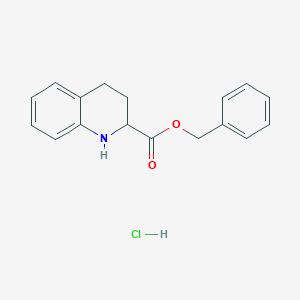
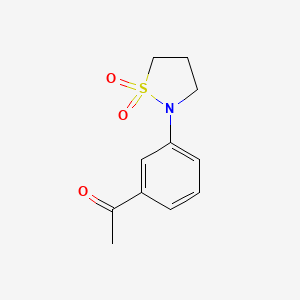
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)


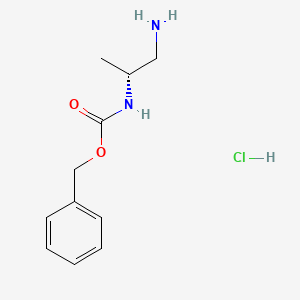
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
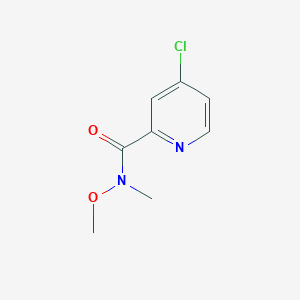
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
